Fmoc-O-methyl-D-Ser
Overview
Description
Fmoc-O-methyl-D-Ser is a chemical compound with the molecular formula C19H19NO5 . It is used in research and development .
Synthesis Analysis
Fmoc-O-methyl-D-Ser is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the synthesis of peptides in virtually any scale . The Fmoc group is removed using a two-step mechanism reaction favored by the use of cyclic secondary amines .Molecular Structure Analysis
The molecular structure of Fmoc-O-methyl-D-Ser consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The structure can be further analyzed using tools like ChemSpider .Chemical Reactions Analysis
The Fmoc group in Fmoc-O-methyl-D-Ser can be removed using a weak base such as triethylamine . This process is crucial for the synthesis of peptides .Physical And Chemical Properties Analysis
Fmoc-O-methyl-D-Ser has a molecular weight of 341.36 . More detailed physical and chemical properties can be obtained from resources like ChemicalBook .Scientific Research Applications
Role in Drug Metabolism and Disease Insights
Fmoc-O-methyl-D-Ser's involvement in pharmacological and toxicological contexts is significant, particularly in the oxygenation of heteroatom-containing chemicals and drugs. This process typically results in the conversion of these substances into harmless, polar, and readily excreted metabolites. However, there are cases where it bioactivates chemicals into toxic materials, underlying its dual role in drug safety and efficacy. The genetic variability and allelic variation of related enzymes contribute to interindividual differences in metabolism, offering a potential advantage in drug design to minimize adverse drug interactions (Cashman & Zhang, 2006; Başaran & Eke, 2017).
Diagnostic and Analytical Applications
The field of diagnostics has seen innovative applications of Fmoc-O-methyl-D-Ser, particularly through techniques like surface-enhanced Raman spectroscopy (SERS). SERS has been applied in biological and biomedical detection, leveraging its molecular specificity and high sensitivity. This technique provides deep insights into living cells and their microenvironments, crucial for disease development assessment. Additionally, SERS's application in detecting cancer cells and tumor margins underscores its clinical relevance and potential for theranostic approaches (Cialla‐May et al., 2017).
Contributions to Neurobiology and Brain Development
Fmoc-O-methyl-D-Ser is implicated in neurobiology, particularly concerning the role of D-serine as a gliotransmitter. D-serine acts as an endogenous co-agonist for NMDA receptors, modulating synaptic transmission and plasticity. This function suggests D-serine's involvement in brain development and circuit refinement, offering insights into the neurobiological basis of various psychiatric and neurological disorders. The developmental regulation of D-serine and its active release by glial cells highlight its critical role in forming functional neuronal circuits (Horn et al., 2013).
Fmoc-O-methyl-D-Ser in Food Safety and Quality
Advances in SERS techniques, particularly those involving Fmoc-O-methyl-D-Ser, contribute significantly to food safety and quality detection. SERS substrates based on cellulosic materials, including papers and fabrics, offer environmentally friendly and renewable resources for detecting food contaminants. These substrates allow for the fast, sensitive, and non-invasive analysis of complex food systems, demonstrating the potential of Fmoc-O-methyl-D-Ser in addressing global food safety issues (Jiang et al., 2021; Hu & Pu, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208514 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-methyl-D-Ser | |
CAS RN |
1279032-69-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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